molecular formula C12H10N4O B5581883 2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B5581883
M. Wt: 226.23 g/mol
InChI Key: YKDLBIFFWPSAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interact with cellular signaling pathways, such as the ERK signaling pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo[1,5-a]pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .

Biological Activity

2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action based on existing research.

  • Molecular Formula : C10_{10}H9_{9}N5_{5}O
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 56347-10-5

Research indicates that compounds in the triazolo-pyrimidine class can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:

  • Microtubule Stabilization : Studies have shown that certain triazolo-pyrimidines stabilize microtubules by binding to β-tubulin at the vinca site, which is typically targeted by depolymerizing agents like vinblastine. This stabilization can enhance cellular structure integrity and has implications for neurodegenerative diseases such as Alzheimer's disease (AD) .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by disrupting protein-protein interactions essential for viral replication. For instance, the interaction between RNA-dependent RNA polymerase (RdRP) subunits can be inhibited by these compounds, showcasing their potential as antiviral agents against influenza viruses .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways. For example, it may induce apoptosis in cancer cells by modulating anti-apoptotic protein expressions .

Biological Activity Data

Activity TypeAssay TypeResultReference
Microtubule StabilizationCell-based assaysIncreased stable microtubules
AntiviralELISA-based assayDisruption of PA-PB1 interaction
AnticancerCytotoxicity assaysIC50_{50} values ranging from 6.76 to 202.08 µg/mL against HCT116 cells

Case Studies

  • Neurodegenerative Disease Models : In preclinical studies involving Alzheimer's disease models, this compound exhibited significant microtubule-stabilizing activity that correlated with improved cognitive function in treated animals .
  • Antiviral Efficacy : A study evaluated the compound's ability to inhibit influenza virus replication in MDCK cells. Results indicated a significant reduction in viral load when treated with this compound compared to controls .
  • Cancer Cell Line Studies : Various derivatives were tested against multiple cancer cell lines (e.g., H460, A549). The most potent derivatives demonstrated selective cytotoxicity with lower IC50_{50} values compared to standard chemotherapeutics like 5-fluorouracil .

Properties

IUPAC Name

2-methyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-13-12-14-10(7-11(17)16(12)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDLBIFFWPSAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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